(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H14N2O3S2 and its molecular weight is 346.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
This compound and its analogs have been utilized in the synthesis of pyrimidine derivatives, showcasing its versatility in organic synthesis. Specifically, reactions with carboxamides under certain conditions have yielded pyrimidine derivatives, which are of interest due to their diverse biological activities (Kohra, Tominaga, & Hosomi, 1988). Moreover, the incorporation of thiophene moieties in electrophilic reactions promoted by samarium diiodide has been reported, demonstrating the compound's utility in distant functionalization strategies (Yang, Nandy, Selvakumar, & Fang, 2000).
Solar Cell Applications
Research into novel organic sensitizers for solar cell applications has highlighted the role of thiophene-containing compounds. These materials, upon anchoring onto TiO2 film, have exhibited high incident photon to current conversion efficiency, underlining their potential in photovoltaic applications (Sanghoon Kim et al., 2006).
Antioxidant and Anti-Inflammatory Activities
A series of compounds related to "(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate" have been synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. These studies have shown promising results, with certain compounds demonstrating greater antioxidant activity and significant anti-inflammatory effects (K. Madhavi & G. Sreeramya, 2017).
Molecular Engineering
The compound has also been involved in molecular engineering efforts aimed at designing organic sensitizers with improved efficiency for solar cell applications. Such research endeavors have emphasized the importance of the compound's structural and electronic characteristics in achieving high photovoltaic performance (Majeed Irfan et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that similar compounds can interact with their targets through weak intermolecular interactions, such as c–h···o=c/o (nitro group), c–h···n, and π–π interactions .
Biochemical Pathways
Similar compounds, such as boronic acids and their esters, are known to be involved in various biological and chemical processes .
Pharmacokinetics
It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially impact their bioavailability.
Result of Action
Similar compounds have been shown to exhibit changes in luminescence when interacting with certain solvents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds, such as boronic acids and their esters . Additionally, the luminescence of similar compounds can change with the crystallizing solvent .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-9-10(2)23-15(13(9)16(20)21-3)18-14(19)11(8-17)7-12-5-4-6-22-12/h4-7H,1-3H3,(H,18,19)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRKDIJRLQOXNF-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=CS2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=CS2)/C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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